molecular formula C13H10N2O B1666313 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one CAS No. 18550-98-6

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Cat. No. B1666313
CAS RN: 18550-98-6
M. Wt: 210.23 g/mol
InChI Key: UOWGYMNWMDNSTL-ONEGZZNKSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if available.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the type of bonds (ionic, covalent, etc.), bond angles, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

  • Anticancer Applications : A study by Romagnoli et al. (2018) focused on the synthesis and evaluation of α-bromoacryloylamido indolyl pyridinyl propenones, which are related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. These compounds showed significant antiproliferative activity against several human leukemia cell lines. Their structure-activity relationship was also investigated, highlighting the potential for developing new anticancer molecules.

  • Synthesis of Arylhydrazones : Kovtunenko et al. (2014) studied the synthesis of 2-arylhydrazones of 1R-3-(4-pyridinyl)-1,2,3-propanetrion, a compound closely related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. They observed tautomerism in these compounds and investigated their structural aspects using IR spectroscopy and other methods. This research contributes to the understanding of the chemistry of such compounds and their potential applications (Kovtunenko et al., 2014).

  • Therapeutic Strategy Against Cancer : Research by Clem et al. (2013) found that a derivative of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, named 3PO, could reduce glucose metabolism and proliferation in cancer cells. This signifies its role in developing new therapeutic strategies against cancer.

  • Fluorescent pH Sensor Development : A study by Yang et al. (2013) developed a heteroatom-containing fluorophore based on a compound similar to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. This compound exhibited aggregation-induced emission and was used as a fluorescent pH sensor, showing potential in detecting acidic and basic organic vapors.

  • Novel Cytotoxins Development : Research on 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones, which are closely related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, showed these compounds could act as novel cytotoxins. They had selective toxicity towards various cancer cell lines, suggesting their potential as cancer therapeutics (Bilginer et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348103
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

CAS RN

18550-98-6
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
596
Citations
MA Lea, M Altayyar - Anticancer research, 2015 - ar.iiarjournals.org
In seven out of eight human bladder cell lines that were examined herein, growth was more dependent on the presence in the incubation medium of glucose rather than glutamine. The …
Number of citations: 34 ar.iiarjournals.org
MA Lea, R Geherty - J Cancer Res Ther, 2015 - researchgate.net
Introduction: Glycolysis shows a positive correlation with growth of human colon cancer cells. PFKFB3 is an important enzyme regulating glycolysis in many tumor cells and presents a …
Number of citations: 2 www.researchgate.net
MA Lea, Y Guzman, C Desbordes - Anticancer Research, 2016 - ar.iiarjournals.org
Enhanced glycolysis in cancer cells presents a target for chemotherapy. Previous studies have indicated that proliferation of cancer cells can be inhibited by treatment with phenformin …
Number of citations: 48 ar.iiarjournals.org
MA Lea, R Geherty, R David, C desBordes - Cancer Research, 2014 - AACR
In human colon cancer cells, glycolytic activity shows a positive correlation with proliferation. PFKFB3 is an important enzyme regulating glycolysis in many tumor cells. We have studied …
Number of citations: 0 aacrjournals.org
BF Clem, J O'Neal, G Tapolsky, AL Clem… - Molecular cancer …, 2013 - AACR
In human cancers, loss of PTEN, stabilization of hypoxia inducible factor-1α, and activation of Ras and AKT converge to increase the activity of a key regulator of glycolysis, 6-…
Number of citations: 272 aacrjournals.org
MA Lea, Y Guzman, C desBordes - Cancer Research, 2016 - AACR
32: Inhibition of cancer cell growth by combined treatment with lactate dehydrogenase (LDHA) inhibitors and either phenformin or inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-…
Number of citations: 0 aacrjournals.org
SB Nukala, A D'Amato, LG Regazzoni, G Aldini… - 2018 - air.unimi.it
The rapid development of label-free quantitative proteomic techniques has provided fast and low-cost measurement of protein expression levels in complex biological samples. In …
Number of citations: 0 air.unimi.it
B Emini Veseli, P Perrotta, P Van Wielendaele… - FEBS …, 2020 - Wiley Online Library
6‐Phosphofructo‐2‐kinase/fructose‐2,6‐bisphosphatase isoform 3 (PFKFB3) is a key enzyme of the glycolytic pathway, and it plays an essential role in angiogenesis. 3‐(3‐Pyridinyl)‐1‐…
Number of citations: 23 febs.onlinelibrary.wiley.com
K Kotowski, S Supplitt, D Wiczew… - Anticancer …, 2020 - ar.iiarjournals.org
Background/Aim: The occurrence of BRAF V600E mutation causes an up-regulation of the B-raf kinase activity leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) - …
Number of citations: 15 ar.iiarjournals.org
S Bellosta, A Corsini, C de Dominicis, Z Matteo… - 2017 - air.unimi.it
Angiogenesis is an important contributor to atherosclerotic plaque growth and instability. Clinical evidence has linked intraplaque angiogenesis with progressive and unstable vascular …
Number of citations: 3 air.unimi.it

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